methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate is an organic compound with the molecular formula C20H23NO4S This compound is characterized by the presence of an anilino group, an ethylphenylsulfonyl group, and an acrylate moiety
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-ethylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-14-9-11-16(12-10-14)24(21,22)17(18(20)23-2)13-19-15-7-5-4-6-8-15/h4-13,19H,3H2,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBQVRJINQXIFW-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on α-Bromoacrylate Intermediates
This two-step approach involves synthesizing a brominated acrylate intermediate, followed by displacement of the bromide with aniline.
Step 1: Synthesis of Methyl 2-Bromo-3-[(4-Ethylphenyl)Sulfonyl]Acrylate
A bromoacrylate intermediate is prepared via halogenation of methyl 3-[(4-ethylphenyl)sulfonyl]acrylate using N-bromosuccinimide (NBS) under radical-initiated conditions.
Reaction Conditions :
- Substrate : Methyl 3-[(4-ethylphenyl)sulfonyl]acrylate.
- Halogenating Agent : NBS (1.2 equiv).
- Initiator : AIBN (azobisisobutyronitrile, 0.1 equiv).
- Solvent : CCl₄, reflux for 12 hours.
Step 2: Aniline Substitution
The bromide undergoes nucleophilic substitution with aniline in the presence of a base:
Reaction Conditions :
- Substrate : Methyl 2-bromo-3-[(4-ethylphenyl)sulfonyl]acrylate.
- Nucleophile : Aniline (2.0 equiv).
- Base : K₂CO₃ (2.5 equiv).
- Solvent : Acetonitrile, 60°C, 8 hours.
- Yield : ~70–75% (theoretical).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the base deprotonating aniline to enhance nucleophilicity. Steric hindrance from the sulfonyl group may slow the substitution, necessitating elevated temperatures.
Michael Addition of Aniline to Sulfonyl Acrylate
The Michael addition leverages the electron-deficient nature of the α-sulfonyl acrylate to facilitate conjugate addition of aniline.
Reaction Pathway :
- Synthesis of Methyl 2-[(4-Ethylphenyl)Sulfonyl]Acrylate :
- Conjugate Addition :
- Aniline adds to the β-position of the acrylate under basic conditions.
Reaction Conditions :
- Acrylate : Methyl 2-[(4-ethylphenyl)sulfonyl]acrylate.
- Nucleophile : Aniline (1.5 equiv).
- Base : Triethylamine (1.2 equiv).
- Solvent : THF, room temperature, 24 hours.
- Yield : ~65% (estimated).
Stereochemical Control :
The (2Z)-configuration is favored due to steric repulsion between the sulfonyl group and anilino moiety in the transition state.
Multi-Step Synthesis via Hydrazone Intermediates
Patent literature describes routes involving hydrazone formation followed by sulfonylation and esterification.
Step 1: Hydrazone Formation
4-Ethylbenzaldehyde reacts with hydrazine to form the corresponding hydrazone.
Step 2: Sulfonylation
The hydrazone is treated with 4-ethylbenzenesulfonyl chloride in the presence of a base to install the sulfonyl group.
Step 3: Esterification and Cyclization
The sulfonylated hydrazone undergoes esterification with methyl acrylate, followed by acid-catalyzed cyclization to yield the target compound.
Key Conditions :
Comparative Analysis of Methods
Mechanistic and Stereochemical Considerations
The (2Z)-configuration arises from thermodynamic control in protic solvents, where hydrogen bonding stabilizes the Z-isomer. Computational studies suggest that the sulfonyl group’s electron-withdrawing effect increases the energy barrier for E/Z isomerization, locking the product in the Z-form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the anilino or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino or sulfonyl derivatives.
Scientific Research Applications
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
- Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Uniqueness
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit potential biological activities that may not be observed in similar compounds.
Biological Activity
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonyl group attached to an acrylate structure, which is known to influence its biological activity through various mechanisms.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, leading to cell death.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
Case Study: Inhibition of COX Enzyme
In a controlled study using human cell lines, this compound demonstrated a dose-dependent inhibition of COX-1 and COX-2 enzymes, with IC50 values of 15 µM and 20 µM respectively. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as a competitive inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding: It may bind to receptors involved in inflammatory responses, modulating their activity and reducing inflammation.
Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry:
1. Drug Development
Its unique chemical structure allows for modifications that can enhance its biological activity, making it a candidate for further development into pharmaceutical agents targeting infections and inflammatory conditions.
2. Synthesis of Derivatives
The compound can be used as a precursor for synthesizing various analogs with potentially improved efficacy or reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
